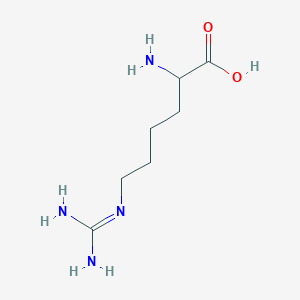

L-ホモアルギニン

概要

説明

ヒトの骨および肝臓アルカリホスファターゼの強力な阻害剤です 。この化合物は、体内で自然に生成される内因性代謝産物です。 心血管疾患を含む様々な生理学的および病理学的プロセスに関連付けられています .

科学的研究の応用

H-HoArg-OH has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a tool to study enzyme inhibition, particularly alkaline phosphatase.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

作用機序

H-HoArg-OHは、主に脱リン酸化プロセスに関与する酵素であるアルカリホスファターゼを阻害することにより、その効果を発揮します。 この阻害は、特に骨と肝臓の機能に関連する様々な代謝経路に影響を与えます 。 分子標的は、H-HoArg-OHが結合して酵素が反応を触媒することを防ぐアルカリホスファターゼの活性部位です .

類似の化合物との比較

類似の化合物

アルギニン: H-HoArg-OHの母体化合物であり、タンパク質合成と様々な代謝プロセスに関与しています。

リシン: 構造的に類似していますが、生物学的機能が異なる別のアミノ酸です。

オルニチン: 尿素回路に関与する化合物で、構造的にアルギニンと類似しています.

H-HoArg-OHの独自性

H-HoArg-OHは、骨および肝臓アルカリホスファターゼに対する強力な阻害効果があるため、他の同様の化合物では同じレベルの阻害を示さない可能性があります 。これは、酵素阻害および関連する代謝経路に焦点を当てた研究において、特に貴重なものです。

生化学分析

Biochemical Properties

L-Homoarginine participates in several biochemical reactions. It is known to increase nitric oxide supply, thereby improving endothelial function. This compound interacts with various enzymes, proteins, and biomolecules. For instance, L-Homoarginine is a substrate for nitric oxide synthases, which convert it into nitric oxide and homocitrulline . It also interacts with arginases, albeit with lower affinity compared to arginine, potentially acting as an effective inhibitor in the presence of arginine . Additionally, L-Homoarginine is a substrate for cationic amino acid transporters such as CAT1, CAT2A, and CAT2B, which facilitate its cellular uptake .

Cellular Effects

L-Homoarginine influences various cellular processes. It has been shown to improve endothelial function by increasing nitric oxide production, which is crucial for vascular health . In the brain, L-Homoarginine can be detected in significant quantities and is involved in multiple effects on the central nervous system . It also acts as a growth inhibitor for certain microbes, such as Staphylococcus aureus and Escherichia coli, indicating its role in inhibiting specific microbial growth pathways . Furthermore, L-Homoarginine has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiovascular and renal systems .

Molecular Mechanism

The molecular mechanism of L-Homoarginine involves its interactions with various biomolecules. As a substrate for nitric oxide synthases, L-Homoarginine is converted into nitric oxide, which plays a vital role in vasodilation and endothelial function . It also inhibits tissue nonspecific alkaline phosphatase, affecting bone and liver-specific enzymes . Additionally, L-Homoarginine’s interaction with cationic amino acid transporters facilitates its cellular uptake and distribution . These interactions highlight the compound’s role in modulating enzyme activity and cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Homoarginine can change over time. Studies have shown that its levels can increase during pregnancy, indicating a temporal variation in its physiological role . The stability and degradation of L-Homoarginine in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function. For instance, its role as an inhibitor of alkaline phosphatase enzymes can lead to delayed growth of osteosarcoma tumor cells . These temporal effects underscore the importance of monitoring L-Homoarginine levels in various experimental conditions.

Dosage Effects in Animal Models

The effects of L-Homoarginine vary with different dosages in animal models. Studies have demonstrated that supplementation of L-Homoarginine can have protective effects, such as improved neurological outcomes after experimental stroke . High doses of L-Homoarginine can be toxic, particularly when targeting specific organs like the liver and kidneys . Understanding the threshold and toxic effects of L-Homoarginine is essential for its potential therapeutic applications.

Metabolic Pathways

L-Homoarginine is involved in several metabolic pathways. It is synthesized from lysine through reactions similar to those in the urea cycle, with ornithine transcarbamylase being a key enzyme in its production . Another pathway involves arginine:glycine amidinotransferase, which catalyzes the formation of L-Homoarginine from arginine . These pathways highlight the compound’s role in nitrogen metabolism and its interactions with various enzymes and cofactors.

Transport and Distribution

The transport and distribution of L-Homoarginine within cells and tissues are facilitated by cationic amino acid transporters such as CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake and efflux of L-Homoarginine, influencing its localization and accumulation in different tissues. The selective depletion of L-Homoarginine from urine while retaining it in plasma indicates a sophisticated transport mechanism .

Subcellular Localization

L-Homoarginine’s subcellular localization is influenced by its interactions with specific transporters and enzymes. In the brain, it is synthesized and released from liver and kidney tissues, contributing to its presence in nervous tissue . The compound’s activity and function are affected by its localization within specific cellular compartments, such as the cytoplasm and mitochondria. These targeting signals and post-translational modifications direct L-Homoarginine to its functional sites within the cell.

準備方法

合成経路と反応条件

H-HoArg-OHの合成は、通常、アルギニンの修飾を伴います。 一般的な方法の1つは、アルギニンをホルムアルデヒドとシアン化水素と反応させ、続いて加水分解してH-HoArg-OHを得る方法です 。反応条件は、目的の生成物を得るために、特定のpHと温度設定で制御された環境を必要とすることが多いです。

工業的生産方法

H-HoArg-OHの工業的生産は、ラボ設定と同様の方法を用いた大規模合成により行われますが、より高い収率と純度を実現するために最適化されています。 これには、クロマトグラフィーや結晶化などの高度な精製技術を使用して化合物を分離することが含まれます .

化学反応解析

反応の種類

H-HoArg-OHは、次のような様々な化学反応を起こします。

酸化: 対応するオキソ誘導体に酸化される可能性があります。

還元: 還元反応により、より単純なアミン誘導体に変換される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な酸と塩基などがあります 。条件は通常、反応を促進するために特定の温度、pHレベル、溶媒を含みます。

形成される主な生成物

これらの反応から形成される主な生成物には、オキソ誘導体、アミン誘導体、置換アルギニン化合物などがあります .

科学研究の応用

H-HoArg-OHは、科学研究において幅広い用途を持っています。

化学: 様々な化学反応や合成プロセスにおいて試薬として使用されます。

生物学: 特にアルカリホスファターゼの酵素阻害を研究するためのツールとして役立ちます。

医学: 研究により、H-HoArg-OHの低レベルが心血管疾患に関連付けられていることが明らかになっており、このような状態の潜在的なバイオマーカーとなっています.

化学反応の分析

Types of Reactions

H-HoArg-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted arginine compounds .

類似化合物との比較

Similar Compounds

Arginine: The parent compound of H-HoArg-OH, involved in protein synthesis and various metabolic processes.

Lysine: Another amino acid with similar structural properties but different biological functions.

Ornithine: A compound involved in the urea cycle, structurally similar to arginine.

Uniqueness of H-HoArg-OH

H-HoArg-OH is unique due to its strong inhibitory effect on bone and liver alkaline phosphatase, unlike other similar compounds that may not exhibit the same level of inhibition . This makes it particularly valuable in research focused on enzyme inhibition and related metabolic pathways.

特性

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926980 | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-86-5, 13094-78-5 | |

| Record name | L-Homoarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-homoarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOARGININE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。